molecular formula C18H18Na4O8P2 B1228457 Fosfestrol Sodium CAS No. 4719-75-9

Fosfestrol Sodium

カタログ番号: B1228457
CAS番号: 4719-75-9
分子量: 516.2 g/mol
InChIキー: XGZAXRQNRRXUMY-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Fosfestrol Sodium is synthesized through a series of chemical reactions involving diethylstilbestrol and phosphoric acid. The synthetic route typically involves the esterification of diethylstilbestrol with phosphoric acid, resulting in the formation of diethylstilbestrol diphosphate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale esterification processes, followed by purification steps to isolate the pure compound .

化学反応の分析

Fosfestrol Sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of diethylstilbestrol quinone, while reduction may yield diethylstilbestrol .

科学的研究の応用

Clinical Applications

Fosfestrol sodium is predominantly used in the treatment of metastatic castration-resistant prostate cancer (CRPC). Its mechanism involves altering hormonal pathways to inhibit tumor growth. Studies have shown that it can be effective in patients who have progressed after other hormone therapies.

Dosage and Administration

  • Initial Treatment : The typical administration involves intravenous infusion of 600 to 1200 mg/day for 5 to 10 days, followed by oral maintenance doses ranging from 300 to 600 mg per week .
  • Oral Administration : Some protocols utilize oral doses of 360 to 480 mg three times daily initially, tapering down as needed .

Efficacy and Outcomes

Research indicates that this compound can lead to significant improvements in patient outcomes:

  • In one study, 83% of patients reported symptomatic relief, with a median overall survival of 27.5 months and a progression-free survival (PFS) of 8.3 months .
  • Another report highlighted a PSA response rate greater than 50% in 55% of patients treated with fosfestrol .

Innovative Drug Delivery Systems

Recent advancements have focused on improving the solubility and bioavailability of this compound through novel drug delivery systems.

Cubosome Technology

A study explored the use of cubosomes—nano-sized vesicles that enhance drug solubility and stability—for delivering fosfestrol. Key findings include:

  • Enhanced Solubility : Cubosomes demonstrated a mean vesicle size of approximately 183.6 nm and an entrapment efficiency of 94.48%, significantly improving the drug's solubility compared to traditional formulations .
  • Cytotoxicity : The cubosome formulation exhibited a lower half-maximal inhibitory concentration (8.30 µg/ml) compared to plain fosfestrol (22.37 µg/ml), indicating higher potency against prostate cancer cells .
Parameter Fosfestrol Cubosomes Plain Fosfestrol
Mean Vesicle Size (nm)183.6N/A
Entrapment Efficiency (%)94.48N/A
Half-Maximal Inhibitory Concentration (µg/ml)8.3022.37

Case Studies and Research Findings

Several case studies have documented the effectiveness and safety profile of this compound in clinical settings:

  • A retrospective analysis involving 47 patients treated with low-dose fosfestrol indicated manageable toxicity with significant therapeutic responses, including pain relief and PSA reductions .
  • Long-term follow-up revealed that patients who received fosfestrol prior to other therapies like abiraterone acetate had improved survival outcomes, suggesting a beneficial sequencing effect in treatment protocols .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

  • Common side effects include peripheral edema, gastrointestinal disturbances, and gynaecomastia .
  • Serious complications such as thromboembolic events have been reported but are relatively rare compared to other hormonal therapies .

作用機序

生物活性

Fosfestrol sodium, a synthetic non-steroidal estrogen, is primarily recognized for its application in the treatment of hormone-refractory prostate cancer. Its biological activity has been extensively studied, revealing significant insights into its mechanism of action, efficacy, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is chemically characterized as a diphosphate ester of diethylstilbestrol. Its molecular formula is C18H18Na4O8P2C_{18}H_{18}Na_4O_8P_2 with a molecular weight of 482.4 g/mol. The compound exhibits structural similarities to natural estrogens, which underpins its biological activity.

Fosfestrol exerts its effects primarily through the following mechanisms:

  • Estrogen Receptor Modulation : It binds to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to cell growth and apoptosis.
  • Cytotoxicity in Cancer Cells : Studies indicate that fosfestrol induces apoptosis in hormone-refractory prostate cancer cell lines, demonstrating its potential as an anticancer agent.

Cytotoxic Activity

A pivotal study demonstrated that this compound exhibits significant cytotoxic effects on hormone-refractory prostate cancer cells. The half-maximal inhibitory concentration (IC50) was found to be notably lower for fosfestrol compared to traditional therapies, indicating enhanced potency. The study reported an IC50 value of approximately 8.30 µg/ml for fosfestrol delivered via cubosomes, in contrast to 22.37 µg/ml for plain fosfestrol .

Apoptotic Potential

Flow cytometry analyses revealed that treatment with fosfestrol led to a marked increase in apoptotic cells compared to controls. This suggests that fosfestrol not only inhibits cancer cell proliferation but also actively promotes programmed cell death, a crucial aspect of effective cancer therapy.

Case Studies

  • Prostate Cancer Treatment : A clinical trial involving patients with hormone-refractory prostate cancer assessed the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to those receiving standard hormone therapies.
  • Combination Therapy : Another study explored the use of fosfestrol in combination with other chemotherapeutic agents. The combination showed synergistic effects, enhancing overall treatment efficacy while reducing side effects associated with higher doses of traditional chemotherapeutics.

Formulation Innovations

Recent advancements in drug delivery systems have further enhanced the biological activity of this compound:

  • Cubosome Formulations : Research has focused on developing cubosome formulations for delivering fosfestrol. These nanocarriers improve solubility and bioavailability, leading to increased therapeutic efficacy. The cubosomes demonstrated an entrapment efficiency of 94.48% and a sustained release profile that enhances the drug's anticancer properties .
Formulation Type Entrapment Efficiency (%) Release Rate (3h) IC50 (µg/ml)
Plain FosfestrolN/AN/A22.37
Fosfestrol Cubosomes94.4893.488.30

特性

IUPAC Name

tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAXRQNRRXUMY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963762
Record name Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4719-75-9
Record name Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosfestrol Sodium
Reactant of Route 2
Fosfestrol Sodium
Reactant of Route 3
Reactant of Route 3
Fosfestrol Sodium
Reactant of Route 4
Reactant of Route 4
Fosfestrol Sodium
Reactant of Route 5
Fosfestrol Sodium
Reactant of Route 6
Fosfestrol Sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。